molecular formula C21H21NO4S2 B2798783 Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-44-5

Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2798783
CAS No.: 941978-44-5
M. Wt: 415.52
InChI Key: ULCFIOZNMGKDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C21H21NO4S2 and a molecular weight of 415.52 g/mol. This compound has gained attention for its potential use in various fields of research and industry.

Preparation Methods

The synthesis of Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves several steps. One common method includes the reaction of 3-ethylphenylsulfonamide with 4-methylphenylthiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Chemical Reactions Analysis

Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or carboxylate groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:

  • Methyl 3-[(4-methylphenyl)sulfamoyl]-4-(3-ethylphenyl)thiophene-2-carboxylate
  • Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-ethylphenyl)thiophene-2-carboxylate

These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in their substituent groups .

Properties

IUPAC Name

methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-4-15-6-5-7-17(12-15)22-28(24,25)20-18(13-27-19(20)21(23)26-3)16-10-8-14(2)9-11-16/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCFIOZNMGKDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.